molecular formula C10H8O2 B1217689 1-Formyl-2-indanone

1-Formyl-2-indanone

Cat. No. B1217689
M. Wt: 160.17 g/mol
InChI Key: TTZVRMUMCHLXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-formylindan-2-one is a formylindanone. It derives from an indan-2-one.

Scientific Research Applications

Chemical Synthesis Techniques

1-Formyl-2-indanone and its derivatives, part of the 1-indanone family, are synthesized through various methods, leveraging starting materials like carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols. These methods are well-documented, covering original and patent literature extensively (Turek et al., 2017). Innovative synthesis approaches also include the Vilsmeier-Haack-Arnold reaction for specific derivatives like 1-Chloro-2-formyl indenes and tetralenes, demonstrating the versatility of this compound in chemical reactions (Chanda et al., 2011).

Biological and Medicinal Applications

1-Formyl-2-indanone derivatives boast a broad range of biological activities, serving as potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds. Their flexibility extends to treating neurodegenerative diseases and even in agricultural applications like insecticides, fungicides, and herbicides (Turek et al., 2017).

Neurological Treatment Potentials

Exploring the scope of 1-Formyl-2-indanone in neuroscience, methoxy substituted 2-benzylidene-1-indanone derivatives have been identified as A1 and A2A antagonists, showing potential in treating neurological conditions. Some compounds in this category have demonstrated affinity in the nanomolar range, indicating significant potency (Janse van Rensburg et al., 2019).

properties

Product Name

1-Formyl-2-indanone

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

2-oxo-1,3-dihydroindene-1-carbaldehyde

InChI

InChI=1S/C10H8O2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,6,9H,5H2

InChI Key

TTZVRMUMCHLXAS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C1=O)C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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